molecular formula C11H8FLi B14668543 lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene CAS No. 38573-61-4

lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene

Cat. No.: B14668543
CAS No.: 38573-61-4
M. Wt: 166.1 g/mol
InChI Key: OGSYDOKYXLCXDU-UHFFFAOYSA-N
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Description

Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene is an organolithium compound that features a cyclopentadienyl ring substituted with a fluorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene typically involves the reaction of 1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene with a lithium reagent. One common method is the deprotonation of the cyclopentadienyl ring using a strong base such as butyl lithium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar deprotonation techniques. The process would likely be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl ketones or alcohols.

    Reduction: Reduction reactions can convert the fluorobenzene moiety to a cyclohexadiene derivative.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentadienyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium ion can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition and substitution. The cyclopentadienyl ring and fluorobenzene moiety also contribute to the compound’s reactivity by stabilizing intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene is unique due to the presence of both a lithium atom and a fluorobenzene moiety, which impart distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

38573-61-4

Molecular Formula

C11H8FLi

Molecular Weight

166.1 g/mol

IUPAC Name

lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene

InChI

InChI=1S/C11H8F.Li/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;/h1-8H;/q-1;+1

InChI Key

OGSYDOKYXLCXDU-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=C[C-](C=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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